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Compound of Interest

Compound Name: 2-Chloro-5-methoxyquinoline

CAS No.: 160893-07-2

Cat. No.: B1599733 Get Quote

Synthesis, Reactivity, and Therapeutic Applications
Executive Summary & Chemical Identity
2-Chloro-5-methoxyquinoline is a privileged heteroaromatic scaffold in medicinal chemistry.

Its structural utility lies in the unique electronic interplay between the electron-donating

methoxy group at the C5 position and the electrophilic center at C2. This duality makes it a

versatile intermediate for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed

cross-coupling reactions, serving as a critical building block for kinase inhibitors, anti-infectives,

and epigenetic modulators (e.g., EZH2 inhibitors).
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Parameter Specification

IUPAC Name 2-Chloro-5-methoxyquinoline

CAS Number 160893-07-2

Molecular Formula C₁₀H₈ClNO

Molecular Weight 193.63 g/mol

SMILES COC1=CC=CC2=C1C=CC(Cl)=N2

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, DMSO, MeOH; sparingly

soluble in water

Synthetic Architecture
The synthesis of 2-Chloro-5-methoxyquinoline generally follows two primary strategies: the

Knorr Quinoline Synthesis (industrial scale) or the N-Oxide Activation route (medicinal

chemistry scale).

2.1. The Knorr / POCl₃ Route (Scalable)
This route is preferred for gram-to-kilogram scale preparation due to the availability of starting

materials.

Condensation:m-Anisidine (3-methoxyaniline) is condensed with a β-keto ester (e.g., ethyl

acetoacetate) or a cinnamoyl equivalent.

Cyclization: Acid-catalyzed cyclization yields the 5-methoxyquinolin-2(1H)-one intermediate.

Note: Regioselectivity must be controlled to favor the 5-methoxy over the 7-methoxy isomer.

Chlorination: The lactam oxygen is displaced using Phosphoryl Chloride (POCl₃), often with

a catalytic amount of DMF (Vilsmeier-Haack conditions) to generate the 2-chloro derivative.

2.2. The N-Oxide Route (Late-Stage Functionalization)
For late-stage diversification, 5-methoxyquinoline can be oxidized to its N-oxide using m-CPBA,

followed by regioselective chlorination with POCl₃. This method is excellent for introducing the
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chlorine "warhead" onto an existing quinoline core.

Visualization: Synthetic Pathways
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Figure 1: Divergent synthetic pathways accessing the 2-chloro-5-methoxyquinoline core via

Cyclization (Top) and N-Oxide activation (Bottom).

Reactivity Profile & Mechanistic Insights
The 2-chloro position is the primary site of reactivity, but the 5-methoxy group exerts a

significant electronic influence (Electronic Effect: +M, -I).

Deactivation/Activation Balance: The 5-methoxy group is an Electron Donating Group (EDG).

While it increases electron density in the ring system generally, the nitrogen atom at position

1 maintains sufficient electronegativity to activate the C2 position for nucleophilic attack.

SNAr Lability: The C2-Cl bond is highly susceptible to displacement by primary and

secondary amines, thiols, and alkoxides.

Metal-Catalyzed Couplings: The C2-Cl bond serves as an excellent electrophile for Suzuki-

Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Visualization: Reactivity Scope
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Figure 2: Chemoselective diversification of the 2-chloro-5-methoxyquinoline scaffold.

Case Study: EZH2 Inhibitor Development
A pivotal application of this scaffold is found in the development of EZH2 (Enhancer of Zeste

Homolog 2) inhibitors, which are critical in oncology for treating lymphomas and solid tumors.

Mechanism: Researchers utilized the 2-chloro-5-methoxyquinoline core to mimic the

pharmacophore of known inhibitors like BIX-01294.

Role of 5-OMe: The 5-methoxy group provides critical hydrophobic interactions within the

EZH2 binding pocket, enhancing potency compared to the unsubstituted quinoline.

Key Transformation: The 2-chloro group was displaced by a functionalized piperidine amine

to create the "tail" of the inhibitor, demonstrating the scaffold's utility in Fragment-Based Drug

Design (FBDD).

Experimental Protocol: SNAr Displacement
Objective: Synthesis of N-(1-benzylpiperidin-4-yl)-5-methoxyquinolin-2-amine (Model

Reaction).

Reagents:
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2-Chloro-5-methoxyquinoline (1.0 eq)

1-Benzylpiperidin-4-amine (1.2 eq)[1]

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Procedure:

Setup: In a pressure-sealed vial or round-bottom flask equipped with a condenser, dissolve

2-Chloro-5-methoxyquinoline (193 mg, 1.0 mmol) in NMP (3 mL).

Addition: Add 1-benzylpiperidin-4-amine (228 mg, 1.2 mmol) followed by DIPEA (348 µL, 2.0

mmol).

Reaction: Heat the mixture to 120–140°C for 12–16 hours.

Scientist's Note: The high temperature is required because the 5-methoxy group slightly

deactivates the ring compared to a nitro-quinoline. Monitor by LC-MS for the

disappearance of the chloride (M+H 194) and appearance of the product.

Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often

precipitates.

If solid:[2][3][4] Filter and wash with cold water.

If oil: Extract with EtOAc (3x 10 mL), wash with brine, dry over Na₂SO₄.

Purification: Flash column chromatography (DCM:MeOH 95:5) yields the pure amino-

quinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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